Compound Description: Flufenacet is a selective herbicide. []
Relevance: While not directly containing the {[6-(Trifluoromethyl)pyridin-2-yl]amino}acetic acid core, flufenacet shares the presence of a trifluoromethyl group and an acetamide moiety, indicating potential exploration of similar chemical space for herbicidal activity. []
Compound Description: Flupyrsulfuron-methyl-sodium is a herbicide often used in combination with flufenacet. []
Relevance: This compound highlights the relevance of a trifluoromethyl-substituted pyridine ring within the context of herbicides, albeit in a sulfonylurea scaffold distinct from {[6-(Trifluoromethyl)pyridin-2-yl]amino}acetic acid. []
(4-{4-[5-(6-Trifluoromethyl-pyridin-3-ylamino)-pyridin-2-yl]-phenyl}-cyclohexyl)-acetic acid sodium salt
Compound Description: This compound acts as a diacylglycerol acyltransferase 1 (DGAT1) inhibitor, potentially useful for treating conditions related to DGAT1 activity. []
Compound Description: This refers to a series of compounds with varying 2/6-aryl/heteroaryl substitutions on the pyrimidine ring, designed as potential pharmaceutical agents. []
Relevance: The core structure of these analogues is the N-(6-(trifluoromethyl)pyridin-2-yl)pyrimidin-4-amine, which directly overlaps with a portion of {[6-(Trifluoromethyl)pyridin-2-yl]amino}acetic acid. This highlights the shared interest in the 6-(trifluoromethyl)pyridin-2-yl group for pharmaceutical development. []
Compound Description: CCT245737 is a potent and selective oral checkpoint kinase 1 (CHK1) inhibitor with potential as a chemotherapy adjuvant. []
Relevance: CCT245737 showcases the importance of a trifluoromethyl substituted pyridine ring in medicinal chemistry, although its position on the pyridine ring and the overall scaffold differ significantly from {[6-(Trifluoromethyl)pyridin-2-yl]amino}acetic acid. []
Compound Description: The crystal structure of this compound is reported, showing a transoid arrangement of two pyridine substituents with respect to a central phenylene moiety. []
Relevance: This compound features two 6-(trifluoromethyl)pyridin-2-yl moieties linked to a central benzene ring, highlighting the continued interest in this group for building more complex structures. This compound's symmetrical structure and lack of an acetic acid group differentiate it from {[6-(Trifluoromethyl)pyridin-2-yl]amino}acetic acid. []
Compound Description: This compound is synthesized from 2-amino-6-methylbenzothiazole and 2-(2,2-difluoroethoxy)-6-(trifluoromethyl)benzene-1-sulfonyl chloride. []
Relevance: This compound highlights the use of a trifluoromethyl group in conjunction with a sulfonamide moiety, albeit within a benzothiazole-based structure different from {[6-(Trifluoromethyl)pyridin-2-yl]amino}acetic acid. []
Compound Description: These compounds were synthesized and evaluated for their antibacterial activity. []
Relevance: These derivatives highlight the use of trifluoroethoxy substituted pyridine rings in medicinal chemistry, albeit within an imidazolyl-oxetanyl scaffold different from {[6-(Trifluoromethyl)pyridin-2-yl]amino}acetic acid. []
Compound Description: N43 is a potent inhibitor of the KDM5A Jumonji C (JMJC) domain, capable of covalently binding to a non-catalytic cysteine residue (Cys481). []
Relevance: This compound highlights the use of a pyridin-2-yl moiety in the context of JMJC domain inhibitors, although the overall structure and the presence of a propanoic acid group differentiate it from {[6-(Trifluoromethyl)pyridin-2-yl]amino}acetic acid. []
Compound Description: This reagent is used in organic synthesis and can be prepared by coupling (S)-tert-leucinol and 5-trifluoromethylpicolinic acid. []
Relevance: This compound features a 4-(trifluoromethyl)pyridin-2-yl group, demonstrating the versatility of this moiety in different chemical contexts compared to {[6-(Trifluoromethyl)pyridin-2-yl]amino}acetic acid. The presence of a dihydrooxazole ring and a tert-butyl group further differentiates the two compounds. []
Compound Description: Compound (+)-23 is a soluble guanylate cyclase (sGC) activator designed for topical ocular delivery as a potential glaucoma therapy. []
Relevance: This compound demonstrates the use of a pyridin-2-yl moiety in the context of sGC activators, although its complex structure with multiple ring systems and a carboxylic acid group at a different position distinguishes it from {[6-(Trifluoromethyl)pyridin-2-yl]amino}acetic acid. []
Compound Description: KR-69232 is a novel DGAT1 inhibitor with potential therapeutic use against metabolic disorders. []
Relevance: While both KR-69232 and {[6-(Trifluoromethyl)pyridin-2-yl]amino}acetic acid feature a trifluoromethyl group and an acetic acid moiety, KR-69232 incorporates them within a significantly different scaffold, highlighting the exploration of diverse chemical space for DGAT1 inhibition. []
Compound Description: Penoxsulam is a herbicide synthesized in nine steps. []
Relevance: Penoxsulam emphasizes the use of a trifluoromethyl group and a sulfonamide moiety for herbicide development, albeit within a triazolopyrimidine scaffold distinct from {[6-(Trifluoromethyl)pyridin-2-yl]amino}acetic acid. []
Compound Description: HS-731 is a μ-opioid receptor agonist that induces potent and long-lasting antinociception through peripheral mechanisms. [, ]
Relevance: HS-731, although structurally dissimilar to {[6-(Trifluoromethyl)pyridin-2-yl]amino}acetic acid, also features an acetic acid moiety linked to a nitrogen-containing pharmacophore, highlighting the versatility of this group in different pharmacological classes. [, ]
Compound Description: HL1 and its copper(II) complexes have been studied for their structural and magnetic properties. []
Relevance: The (pyrazol-1-yl)acetic acid structure, while simpler than {[6-(Trifluoromethyl)pyridin-2-yl]amino}acetic acid, shares the presence of a nitrogen-containing heterocycle directly attached to an acetic acid moiety, suggesting a potential common structural motif. []
Compound Description: Perampanel is a noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonist developed for the treatment of partial-onset seizures associated with epilepsy. []
Relevance: Perampanel emphasizes the relevance of a pyridin-2-yl group in medicinal chemistry, although its complex structure with multiple aromatic rings and a benzonitrile group differentiates it from {[6-(Trifluoromethyl)pyridin-2-yl]amino}acetic acid. []
Compound Description: PF-915275 is a potent 11β-hydroxysteroid dehydrogenase type 1 (11βHSD1) inhibitor, potentially useful for treating diabetes and related metabolic diseases. []
Relevance: PF-915275 highlights the use of a 6-amino-pyridin-2-yl moiety in medicinal chemistry, although its incorporation into a sulfonamide structure with a biphenyl group makes it structurally distinct from {[6-(Trifluoromethyl)pyridin-2-yl]amino}acetic acid. []
Compound Description: JTT-553 is a DGAT1 inhibitor with potential as an anti-obesity and anti-diabetic agent. []
Relevance: JTT-553 showcases the use of a trifluoromethyl group and an acetic acid moiety in medicinal chemistry, but its incorporation into a complex spirocyclic scaffold with a pyrimido[4,5-b][1,4]oxazine ring system sets it apart from {[6-(Trifluoromethyl)pyridin-2-yl]amino}acetic acid. []
Compound Description: These derivatives have been investigated as inhibitors of BACE-1 and/or BACE-2 enzymes, potential targets for Alzheimer's disease therapy. []
Relevance: These derivatives highlight the presence of a pyridin-2-yl moiety in medicinal chemistry, although their incorporation into a dihydro-4H-1,3-oxazine ring system differentiates them from {[6-(Trifluoromethyl)pyridin-2-yl]amino}acetic acid. []
Compound Description: These compounds were synthesized and evaluated for their anti-tuberculosis and antioxidant activities. []
Relevance: These compounds emphasize the use of a pyridin-4-yl moiety in medicinal chemistry, although their structure with an oxadiazole ring and an aryloxymethyl substituent makes them structurally distinct from {[6-(Trifluoromethyl)pyridin-2-yl]amino}acetic acid. []
Compound Description: Diclofenac is a nonsteroidal anti-inflammatory drug (NSAID). []
Relevance: While structurally different from {[6-(Trifluoromethyl)pyridin-2-yl]amino}acetic acid, diclofenac also features an acetic acid ester moiety. The presence of a dichlorophenyl group and an aniline group differentiates it further. []
Compound Description: These compounds were investigated for their potential as anticonvulsants. []
Relevance: These compounds highlight the use of an acetic acid moiety in medicinal chemistry, but their incorporation into a quinazolinone ring system with a benzylamide substituent makes them structurally distinct from {[6-(Trifluoromethyl)pyridin-2-yl]amino}acetic acid. []
4-Oxo-5-(3,4,5-trimethoxy-benzylidene)-4,5-dihydrothiazol-2-yl)-acetonitrile and its derivatives
Compound Description: This compound and its derivatives were synthesized and screened for their in vitro antitumor activity. []
Relevance: These compounds highlight the presence of an acetonitrile moiety in the context of potential antitumor agents, although their structure with a thiazole ring and a trimethoxybenzylidene substituent differentiates them from {[6-(Trifluoromethyl)pyridin-2-yl]amino}acetic acid. []
Compound Description: These oxazolidinone derivatives, containing a thieno-pyridine ring system, were evaluated for their antimicrobial activity. []
Relevance: These compounds demonstrate the use of a thieno-pyridine ring system in medicinal chemistry, but their complex structure with an oxazolidinone ring and various substituents sets them apart from {[6-(Trifluoromethyl)pyridin-2-yl]amino}acetic acid. []
Compound Description: This Schiff base ligand, derived from 6-amino penicillanic acid, and its metal complexes were synthesized and characterized. The Pt(II) complex exhibited promising inhibitory effects. []
Relevance: This highlights the use of metal complexes with ligands derived from penicillin-related compounds for potential medicinal applications, although the specific structure and properties differ significantly from {[6-(Trifluoromethyl)pyridin-2-yl]amino}acetic acid. []
Compound Description: These compounds were designed and evaluated for their in vivo glucose-6-phosphatase inhibitory activity. []
6-Substituted pyridin-2-yl C-nucleosides
Compound Description: These compounds represent a class of modified nucleosides with potential antiviral or anticancer activity. []
Relevance: These compounds demonstrate the utility of a pyridin-2-yl moiety in building modified nucleosides, but their structures differ substantially from {[6-(Trifluoromethyl)pyridin-2-yl]amino}acetic acid due to the absence of the acetic acid group and the presence of a sugar moiety. []
Compound Description: These compounds are specific HIF-prolyl-4-hydroxylase inhibitors, potentially useful for treating cardiovascular and blood diseases. []
Relevance: These derivatives highlight the use of pyridin-2-yl and pyridin-3-yl moieties in medicinal chemistry, although their incorporation into a dihydro-3H-pyrazol-3-one ring system differentiates them from {[6-(Trifluoromethyl)pyridin-2-yl]amino}acetic acid. []
3-(6-Aryl-pyridin-2-yl)- and 8-(6-Aryl-pyridin-2-yl) Coumarins
Compound Description: These coumarin derivatives were synthesized using a Mannich base approach. []
Relevance: These compounds demonstrate the versatility of the pyridin-2-yl group in synthetic chemistry, but their incorporation into a coumarin scaffold differentiates them from {[6-(Trifluoromethyl)pyridin-2-yl]amino}acetic acid. []
3-(4-Styryl-6-aryl-pyridin-2-yl)- and 3-(6-Styryl-4-aryl-pyridin-2-yl)coumarins
Compound Description: These compounds, containing both styryl and pyridyl moieties within a coumarin framework, were synthesized and characterized. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.